1-METHYL-N~5~-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)-1H-PYRAZOLE-5-CARBOXAMIDE
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Overview
Description
1-METHYL-N~5~-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, a thienyl group, and a hydrazino carbothioyl moiety
Preparation Methods
The synthesis of 1-METHYL-N~5~-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Thienyl Group: The thienyl group is introduced via a Friedel-Crafts acylation reaction, where thiophene is acylated using an acyl chloride in the presence of a Lewis acid catalyst.
Hydrazino Carbothioyl Moiety Addition: The hydrazino carbothioyl moiety is added through the reaction of the intermediate compound with thiosemicarbazide under reflux conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and stringent reaction control.
Chemical Reactions Analysis
1-METHYL-N~5~-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienyl group, using reagents like sodium hydride or organolithium compounds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperatures (e.g., reflux, room temperature).
Scientific Research Applications
1-METHYL-N~5~-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.
Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-METHYL-N~5~-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) and kinases, inhibiting their activity and leading to anti-inflammatory and anticancer effects.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and cancer progression.
Comparison with Similar Compounds
1-METHYL-N~5~-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with similar compounds:
Similar Compounds: Compounds such as thiazoles, thiophenes, and other pyrazole derivatives share structural similarities.
Uniqueness: The presence of the thienyl group and the hydrazino carbothioyl moiety makes this compound unique, providing distinct electronic and steric properties that influence its reactivity and biological activity.
Properties
Molecular Formula |
C12H13N5O2S2 |
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Molecular Weight |
323.4g/mol |
IUPAC Name |
2-methyl-N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H13N5O2S2/c1-17-9(4-5-13-17)11(19)14-12(20)16-15-10(18)7-8-3-2-6-21-8/h2-6H,7H2,1H3,(H,15,18)(H2,14,16,19,20) |
InChI Key |
XCILMYCXFZIFOL-UHFFFAOYSA-N |
SMILES |
CN1C(=CC=N1)C(=O)NC(=S)NNC(=O)CC2=CC=CS2 |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC(=S)NNC(=O)CC2=CC=CS2 |
Origin of Product |
United States |
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